N-(4-iodophenyl)oxetan-3-amine
Description
N-(4-Iodophenyl)oxetan-3-amine is a halogenated aromatic amine featuring an oxetane ring (a strained four-membered oxygen-containing heterocycle) and a para-iodophenyl substituent. This compound is of interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by the iodine atom and the oxetane moiety.
Properties
Molecular Formula |
C9H10INO |
|---|---|
Molecular Weight |
275.09 g/mol |
IUPAC Name |
N-(4-iodophenyl)oxetan-3-amine |
InChI |
InChI=1S/C9H10INO/c10-7-1-3-8(4-2-7)11-9-5-12-6-9/h1-4,9,11H,5-6H2 |
InChI Key |
DQVAYVJSOYHMQO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the epoxide opening with trimethyloxosulfonium ylide, which allows for the formation of the oxetane ring . The reaction conditions often include the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at elevated temperatures (70-110°C) to achieve good yields .
Industrial Production Methods
Industrial production methods for N-(4-iodophenyl)oxetan-3-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)oxetan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the iodine-substituted phenyl group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and bromine (Br2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxetane derivatives and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-iodophenyl)oxetan-3-amine has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)oxetan-3-amine involves its interaction with molecular targets through its oxetane ring and iodine-substituted phenyl group. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry for the development of drugs that target specific enzymes or receptors .
Comparison with Similar Compounds
Halogen Substitution: Iodine vs. Other Halogens
Key Findings :
- Biological Activity: In maleimide derivatives (e.g., N-(4-iodophenyl)maleimide), iodine substitution (IC₅₀ = 4.34 μM) showed comparable inhibitory potency against monoacylglycerol lipase (MGL) to fluorine (IC₅₀ = 5.18 μM), chlorine (IC₅₀ = 7.24 μM), and bromine (IC₅₀ = 4.37 μM) analogs . This suggests halogen size has minimal impact on activity in this scaffold.
- Electronic Effects : Iodine’s strong electron-withdrawing nature may influence reactivity in coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations), as seen in carbazole-based hole-transport materials (HTMs) where iodophenyl groups are used to tune electronic properties .
Table 1: Halogenated Phenyl Derivatives Comparison
Positional Isomerism: Para- vs. Ortho-Iodo Substitution
Key Findings :
- Synthetic Accessibility : Para-substituted iodophenyl derivatives (e.g., N-(4-iodophenyl)oxetan-3-amine) are more commonly synthesized than ortho-isomers, likely due to steric challenges in ortho-functionalization .
- Biological Interactions : The para position allows optimal spatial arrangement for target engagement, whereas ortho-substituents (e.g., N-(2-iodophenyl)oxetan-3-amine) may introduce steric hindrance, reducing binding efficiency .
Table 2: Positional Isomers of Iodophenyl Oxetanamines
| Compound | Iodo Position | Molecular Formula | Melting Point/Stability |
|---|---|---|---|
| This compound | Para | C₉H₁₀INO | Stable, crystalline |
| N-(2-Iodophenyl)oxetan-3-amine | Ortho | C₉H₁₀INO | Lower stability |
Oxetane vs. Alternative Core Structures
Key Findings :
- Solubility : Oxetane-containing amines (e.g., N-(4-fluorobenzyl)oxetan-3-amine) exhibit enhanced solubility in polar solvents (e.g., chloroform, dichloromethane) compared to bulkier carbazole-based HTMs, which require halogenated solvents for processing .
- Synthetic Yield : Oxetane derivatives are synthesized in moderate-to-high yields (e.g., 75% for N-(3-methoxyphenyl)-3-(4-fluorophenyl)oxetan-3-amine ), whereas triarylamine-based HTMs face challenges due to steric hindrance (e.g., 30% yield for tris(4-iodophenyl)amine derivatives ).
Table 3: Core Structure Impact on Properties
Functional Group Variations
Key Findings :
- Benzyl vs. Phenyl Substituents : N-(4-fluorobenzyl)oxetan-3-amine exhibits higher lipophilicity (logP ~2.1) compared to this compound (logP ~2.8), impacting membrane permeability .
- Amine vs. Maleimide: Maleimide cores (e.g., N-(4-iodophenyl)maleimide) show stronger electrophilic reactivity, enabling covalent binding to biological targets, whereas oxetane amines are typically non-covalent binders .
Biological Activity
N-(4-Iodophenyl)oxetan-3-amine is a compound characterized by its unique oxetane ring structure and a para-iodophenyl substituent. This combination imparts distinct chemical properties that are of significant interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C₉H₈ClN O
- Molecular Weight : Approximately 311.55 g/mol
- Functional Groups : Oxetane ring, amine group, iodine-substituted phenyl group
The presence of the oxetane ring contributes to the compound's reactivity, particularly through ring-opening reactions that can yield reactive intermediates capable of interacting with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanisms include:
- Ring-opening Reactions : The strained oxetane ring can undergo nucleophilic attack, leading to the formation of reactive species that modify cellular components.
- Halogen Bonding : The iodine atom can participate in halogen bonding interactions, which may enhance binding affinity to specific biological targets.
- Electrophilic Aromatic Substitution : The para-iodophenyl group allows for further chemical modifications, potentially enhancing its therapeutic efficacy.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in drug discovery aimed at infectious diseases.
- Anticancer Activity : The compound's ability to induce cytotoxic effects on tumor cells has been noted, although detailed studies are necessary to elucidate its full pharmacological profile.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-(4-Fluorophenyl)oxetan-3-amine | Similar oxetane structure with fluorine substituent | Different electronic properties affecting reactivity |
| N-(4-Chlorophenyl)oxetan-3-amine | Contains a chlorine substituent | May exhibit different reactivity patterns |
| N-(4-Bromophenyl)oxetan-3-amine | Bromine instead of iodine on the phenyl group | Different electronic properties affecting reactivity |
The presence of iodine in this compound distinguishes it from these analogs, potentially influencing its biological activity and reactivity differently compared to others.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds containing oxetane rings. For instance:
- Antimicrobial Studies : Research has demonstrated that related oxetane derivatives exhibit notable activity against various bacterial strains, suggesting a potential role for this compound in antibiotic development.
- Cytotoxicity Assays : In vitro assays have indicated that some derivatives can selectively target cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
